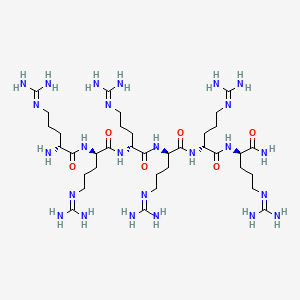

Hexa-D-Arginin

Übersicht

Beschreibung

Hexa-D-Arginin ist ein synthetisches Peptid, das aus sechs D-Arginin-Resten besteht. Es ist bekannt für seine Rolle als potenter Inhibitor von Furin, einem Proprotein-Konvertase-Enzym. Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit, die Aktivität von Furin und anderen verwandten Enzymen zu blockieren, erhebliche Aufmerksamkeit erregt, was sie zu einem wertvollen Werkzeug in verschiedenen biologischen und medizinischen Anwendungen macht .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet die sequentielle Addition von D-Arginin-Resten an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Das Verfahren verwendet in der Regel Fmoc (9-Fluorenylmethyloxycarbonyl)-Chemie zum Schutz von Aminogruppen. Die Synthese erfolgt unter kontrollierten Bedingungen, wobei jeder Kupplungsschritt von einer Entschützung und Waschen gefolgt wird, um die Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, können die Prinzipien der großtechnischen Peptidsynthese angewendet werden. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Skalierung des SPPS-Prozesses und den Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung. Das Endprodukt wird dann lyophilisiert, um ein stabiles, trockenes Pulver zu erhalten, das für verschiedene Anwendungen geeignet ist .

Wissenschaftliche Forschungsanwendungen

Hexa-D-Arginin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Peptidsynthese und die Hemmung von Proteasen zu untersuchen.

Biologie: this compound wird in Studien zur Proteinverarbeitung und Regulierung der Enzymaktivität eingesetzt.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, bei denen die Furin-Aktivität eine Rolle spielt, wie z. B. bestimmte Krebsarten und Virusinfektionen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an das aktive Zentrum von Furin und verwandten Proprotein-Konvertasen bindet. Diese Bindung verhindert, dass die Enzyme ihre Zielsubstrate spalten, wodurch deren Aktivität gehemmt wird. Zu den molekularen Zielen von this compound gehören Furin, PACE4 und Prohormon-Konvertase-1. Die Hemmung dieser Enzyme stört die Verarbeitung verschiedener Proproteine, was erhebliche biologische Auswirkungen haben kann .

Wirkmechanismus

Target of Action

Hexa-D-arginine primarily targets furin , a type of proprotein convertase . Furin is involved in the activation of a large number of bacterial toxins and other precursor proteins by cleavage following basic residue consensus sequences .

Mode of Action

Hexa-D-arginine acts as an inhibitor of furin . It effectively blocks the furin-mediated cleavage required for the manifestation of toxicity of certain proteins, such as the Pseudomonas aeruginosa exotoxin A (PEA) protein .

Biochemical Pathways

Hexa-D-arginine influences the Fibroblast Growth Factor 23 (FGF-23) pathway . Decreased activity of 7B2•PC2, a proprotein convertase, influences Fgf-23 mRNA.

Result of Action

Hexa-D-arginine treatment has been shown to increase 7B2•PC2 activity in hyp-mouse osteoblasts and rescue the HYP phenotype . It enhances bone 7B2•PC2 activity, normalizes FGF-23 degradation and production, and rescues the HYP phenotype .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Hexa-D-arginine interacts with several enzymes and proteins. It has been found to inhibit furin, PACE4, and PC1 with Ki values of 106 nM, 580 nM, and 13.2 μM respectively . These interactions influence various biochemical reactions, such as the cleavage of certain proteins and peptides .

Cellular Effects

Hexa-D-arginine has significant effects on various types of cells and cellular processes. For instance, it has been shown to block the toxicity of Pseudomonas exotoxin A and anthrax toxins both in vitro and in vivo . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hexa-D-arginine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a furin inhibitor, Hexa-D-arginine blocks the activity of furin, thereby preventing the cleavage of certain proteins and peptides . This can lead to changes in gene expression and cellular signaling .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Hexa-D-arginine has been observed to have long-term effects on cellular function. For instance, it has been shown to enhance bone 7B2•PC2 activity, normalize FGF-23 degradation and production, and rescue the HYP phenotype in hyp-mice .

Dosage Effects in Animal Models

In animal models, the effects of Hexa-D-arginine vary with different dosages. For instance, Hexa-D-arginine administration significantly inhibited alveolar formation in a mouse model of hyperoxic lung injury .

Metabolic Pathways

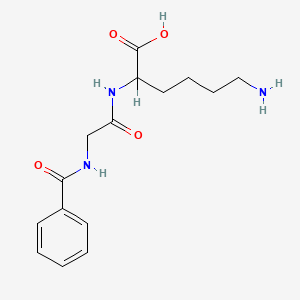

Hexa-D-arginine is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase .

Subcellular Localization

It has been shown that a fraction of the Hexa-D-arginine analog localized in the nucleus of Raji cells, a B-cell lymphoma . This suggests that Hexa-D-arginine may have the ability to penetrate the nuclear membrane and exert effects within the nucleus.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexa-D-arginine is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of D-arginine residues to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of amino groups. The synthesis is carried out under controlled conditions, with each coupling step followed by deprotection and washing to ensure the purity of the final product .

Industrial Production Methods: While specific industrial production methods for Hexa-D-arginine are not extensively documented, the principles of large-scale peptide synthesis can be applied. This involves optimizing reaction conditions, scaling up the SPPS process, and employing high-performance liquid chromatography (HPLC) for purification. The final product is then lyophilized to obtain a stable, dry powder suitable for various applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexa-D-Arginin unterliegt in erster Linie Wechselwirkungen mit Proteasen, insbesondere mit Furin und verwandten Proprotein-Konvertasen. Es wirkt als Inhibitor und verhindert die Spaltung spezifischer Peptidbindungen innerhalb von Zielproteinen. Diese Hemmung ist für seine biologische Aktivität von entscheidender Bedeutung .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Fmoc-geschütztes D-Arginin, Kupplungsmittel wie HBTU (O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluorophosphat) und Entschützungsmittel wie Piperidin. Die Reaktionen werden typischerweise unter wasserfreien Bedingungen durchgeführt, um Hydrolyse zu verhindern und hohe Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Synthese ist this compound selbst. Während seiner biologischen Aktivität bildet es Komplexe mit Furin und anderen Proteasen, hemmt deren Funktion und verhindert die Spaltung von Zielsubstraten .

Vergleich Mit ähnlichen Verbindungen

Hexa-D-Arginin ist aufgrund seiner hohen Spezifität und Potenz als Furin-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:

Nona-D-Arginin: Ein weiteres Polyarginin-Peptid mit ähnlicher inhibitorischer Aktivität, aber mit einer längeren Kettenlänge.

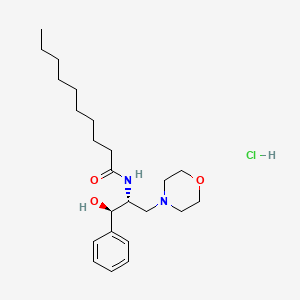

Decanoyl-Arg-Val-Lys-Arg-Chlormethylketon: Ein synthetischer Inhibitor von Furin mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus

Im Vergleich zu diesen Verbindungen bietet this compound ein Gleichgewicht zwischen Potenz und Stabilität, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLTZEAFQLJTIZ-TZNXUKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75N25O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724127 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

954.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673202-67-0 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)